molecular formula C15H12I3NO4 B1260107 Liothyronine I-131 CAS No. 20196-64-9

Liothyronine I-131

Cat. No.: B1260107
CAS No.: 20196-64-9
M. Wt: 662.98 g/mol
InChI Key: AUYYCJSJGJYCDS-UMVFHIKJSA-N
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Description

Liothyronine I-131 is a radiopharmaceutical compound used primarily in the treatment of thyroid disorders, including hyperthyroidism and differentiated thyroid carcinoma. It combines the thyroid hormone liothyronine with the radioactive isotope iodine-131, allowing it to target thyroid tissue effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: Liothyronine I-131 is synthesized by iodinating liothyronine with iodine-131. The process involves the incorporation of iodine-131 into the molecular structure of liothyronine under controlled conditions. The reaction typically occurs in an aqueous solution, and the iodine-131 is introduced in the form of sodium iodide.

Industrial Production Methods: Industrial production of this compound involves the large-scale iodination of liothyronine using iodine-131. The process is carried out in specialized facilities equipped to handle radioactive materials. The final product is purified and formulated into a stable aqueous solution or solid capsule for oral administration .

Chemical Reactions Analysis

Types of Reactions: Liothyronine I-131 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly in the presence of oxidizing agents.

    Reduction: Reduction reactions can occur under specific conditions, altering the oxidation state of iodine.

    Substitution: The iodine atoms in this compound can be substituted with other halogens under certain conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated derivatives, while substitution reactions can produce halogenated analogs .

Scientific Research Applications

Liothyronine I-131 has a wide range of scientific research applications, including:

Mechanism of Action

Liothyronine I-131 exerts its effects through the thyroid hormone receptor pathway. The compound is taken up by thyroid cells via the sodium-iodide symporter. Once inside the cells, the beta emissions from iodine-131 cause localized tissue damage, leading to the ablation of thyroid tissue. This mechanism is particularly effective in treating hyperthyroidism and thyroid cancer by reducing thyroid hormone production and destroying malignant cells .

Comparison with Similar Compounds

    Levothyroxine I-131: Another radiopharmaceutical used for similar purposes but with a different thyroid hormone (levothyroxine).

    Sodium Iodide I-131: Commonly used in the treatment of thyroid disorders but does not include a thyroid hormone component.

Uniqueness: Liothyronine I-131 is unique in its combination of a thyroid hormone with a radioactive isotope, allowing it to target thyroid tissue specifically and effectively. This dual action makes it particularly useful in both therapeutic and diagnostic applications .

Properties

CAS No.

20196-64-9

Molecular Formula

C15H12I3NO4

Molecular Weight

662.98 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3-(131I)iodanylphenoxy)-3,5-bis(131I)(iodanyl)phenyl]propanoic acid

InChI

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i16+4,17+4,18+4

InChI Key

AUYYCJSJGJYCDS-UMVFHIKJSA-N

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2[131I])C[C@@H](C(=O)O)N)[131I])[131I])O

SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O

20196-64-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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